DI-beta-D-Xylopyranosylamine

Descripción

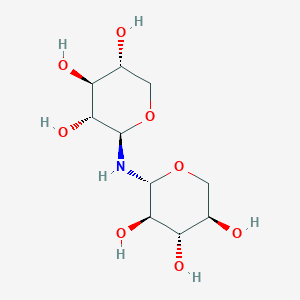

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLRJPDYLYTMJ-IJNKSVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555914 | |

| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62983-70-4 | |

| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Beta D Xylopyranosylamine and Analogues

Stereoselective Synthesis of Beta-Glycosidic Linkages in Xylopyranosyl Systems

The creation of β-glycosidic bonds in xylopyranosyl systems is a significant challenge in carbohydrate chemistry. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. Achieving high stereoselectivity for the β-anomer requires careful control over the reaction mechanism, which can range from SN1 to SN2 pathways. chemrxiv.org

Anomeric Control in Xylopyranosylamine Glycosylation Reactions

Anomeric control is pivotal in directing the stereochemical outcome at the anomeric carbon (C-1) to favor the formation of the β-glycosidic linkage. The anomeric effect thermodynamically favors an axial position for electronegative substituents at C-1, which corresponds to the α-anomer in D-xylopyranosides. scripps.edu To overcome this inherent preference and achieve β-selectivity, several strategies are employed.

Neighboring group participation is a powerful technique for installing 1,2-trans glycosidic bonds. For xylopyranosides, this would typically involve a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, which can form a cyclic intermediate that shields the α-face of the oxocarbenium ion, leading to nucleophilic attack from the β-face.

Solvent effects also play a crucial role. Nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate, which is then displaced by the nucleophile in an SN2 reaction to yield the β-anomer. Furthermore, the choice of protecting groups at other positions on the sugar ring can exert "remote participation" effects, influencing the stereoselectivity at the anomeric center. For instance, an acyl group at C-4 in a xylosyl donor has been shown to favor the formation of β-xylosides. researchgate.net

Regioselective Functionalization Strategies for Xylopyranosyl Amine Scaffolds

Regioselective functionalization allows for the specific chemical modification of one hydroxyl group in the presence of others on the xylopyranose ring. This is essential for building complex carbohydrate structures and for introducing functionalities at specific positions. beilstein-journals.org These strategies often rely on the differential reactivity of the hydroxyl groups or the use of protecting groups to selectively mask or expose certain positions.

For instance, in the synthesis of 2,4-diamino-xylosides, a strategy starting from L-arabinose involves the regioselective benzoylation of the more reactive hydroxyl groups, leaving the C-4 hydroxyl free for subsequent inversion to the xylo-configuration. nih.gov The selective functionalization of C-H bonds is also an emerging strategy for modifying carbohydrate scaffolds. beilstein-journals.org Such precise control is critical when constructing analogues of Di-beta-D-Xylopyranosylamine, where specific linkage points between the two xylose units might be desired.

Approaches to N-Glycosidic Bond Formation with Xylopyranosyl Donors

The formation of the N-glycosidic bond is the key step in the synthesis of glycosylamines. These bonds connect the anomeric carbon of the sugar to a nitrogen atom of an amine. numberanalytics.com Glycosylamines derived from primary amines can be susceptible to hydrolysis, which presents a challenge in their synthesis and handling. mdpi.com

Examination of Glycosyl Donors in Amination Reactions

Various glycosyl donors can be employed in amination reactions, and their reactivity is highly dependent on the leaving group at the anomeric position. Common glycosyl donors include glycosyl halides, acetates, and thioglycosides. The activation of these donors is typically achieved with a promoter, such as a Lewis acid. nih.gov For instance, glycosyl acetates can be reacted with an amine in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com

The direct reaction of a reducing sugar like D-xylose with an amine, such as in the form of ammonium (B1175870) bicarbonate or ammonia (B1221849) in methanol (B129727), is a classical method for preparing β-glycosylamines. researchgate.net This approach often directly yields the thermodynamically more stable β-anomer. A mechanosynthesis approach under solventless conditions has also been developed for the efficient synthesis of a variety of glycosylamines. researchgate.net

Table 1: Comparison of Selected Glycosylation Methods for N-Glycosidic Bond Formation

| Glycosyl Donor | Amine Source | Promoter/Conditions | Outcome | Reference |

| D-Xylose | Ammonium Bicarbonate | Saturated aqueous solution | β-Xylopyranosylamine | researchgate.net |

| Tri-O-benzyl-L-xylofuranose | Various diamines | Molecular sieves, CH₂Cl₂ | Bis-glycosylamines | mdpi.com |

| Glycosyl Acetate | Benzyl Carbamate | TMSOTf, Molecular Sieves | N-(Benzyloxycarbonyl)-N-glycoside | mdpi.com |

| L-Rhamnose | Various alkyl/aryl amines | Ball mill, solvent-free | Glycosylamines | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Protecting Group Strategies for Di-Xylopyranosylamine Synthesis

The synthesis of a complex molecule like this compound, which contains two xylose units linked to a central nitrogen atom, necessitates a sophisticated protecting group strategy. Protecting groups are temporarily attached to functional groups to prevent them from reacting while other parts of the molecule are being modified. bham.ac.ukorganic-chemistry.org

For the synthesis of a di-glycosylamine, an orthogonal protecting group strategy is essential. wikipedia.org This allows for the selective removal of one protecting group without affecting others, enabling the stepwise construction of the molecule. For example, one could envision a strategy where a fully protected xylopyranosylamine is deprotected at the nitrogen to allow for a second glycosylation reaction with a protected xylosyl donor.

Research has shown that the choice of protecting groups can influence the stability and isomerization of diglycosylamines. The synthesis of Di-β-D-xylopyranosylamine has been achieved through the transglycosylation of β-D-xylopyranosylamine. researchgate.netresearchgate.net Subsequent O-acetylation of the resulting di-xylopyranosylamine led to partial anomerization, yielding a mixture of the desired hexa-O-acetyl-β,β derivative and its α,β anomer. Interestingly, O-deacetylation of the acetylated α,β anomer with ammonia in methanol resulted in the recovery of the β,β-linked starting material, suggesting that the β,β configuration is thermodynamically favored in the unprotected form. researchgate.net This highlights the profound impact of protecting groups on the anomeric equilibrium.

Chemoenzymatic and Enzymatic Synthesis Routes for this compound

Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. nih.govnorthwestern.edu Enzymes, as natural catalysts, are highly specific for their substrates and the types of bonds they form. diva-portal.org

For the synthesis of β-xylosides, β-xylosidases have been utilized. These enzymes can catalyze the hydrolysis of xylan (B1165943) but can also be used in transglycosylation reactions to form new glycosidic bonds. researchgate.net For example, a β-D-xylosidase from Aspergillus sp. has been shown to catalyze the transxylosylation of p-nitrophenyl β-D-xylopyranoside to produce p-nitrophenyl β-(1→4)-D-xylooligosaccharides with high regio- and stereoselectivity. ubc.ca While this specific example produces O-glycosides, similar enzymatic strategies could potentially be adapted for the synthesis of N-glycosides. The conversion of reducing sugars into glycosylamines is a common first step to create a nucleophilic center for further enzymatic or chemical modifications. diva-portal.org

A chemoenzymatic approach could involve the enzymatic synthesis of β-D-xylopyranosylamine, followed by a chemically-mediated dimerization or a second enzymatic glycosylation step. The development of glycosyltransferases or engineered enzymes with the ability to form N-glycosidic bonds with glycosylamine acceptors could open up efficient pathways to molecules like this compound.

Glycosyltransferase-Mediated Synthesis Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, forming a glycosidic bond with high fidelity and stereospecificity. nih.gov This enzymatic precision makes GTs highly attractive for the synthesis of complex carbohydrates, including N-glycosides like this compound.

The primary approach for GT-mediated synthesis involves a "green" chemoenzymatic strategy, often conducted in engineered microbial hosts. frontiersin.org This system typically utilizes three key enzymes:

Anomeric Kinase (AK): Phosphorylates an exogenously supplied sugar at the anomeric position to form a sugar-1-phosphate.

Nucleotidyl Transferase (NT): Activates the sugar-1-phosphate into a nucleotide-diphosphate sugar (NDP-sugar), such as UDP-xylose, at the expense of a nucleoside triphosphate (NTP).

Glycosyltransferase (GT): A promiscuous GT then transfers the activated sugar from the NDP-sugar to a specific acceptor molecule. In the context of this compound synthesis, the acceptor would be β-D-xylopyranosylamine.

This cascade of reactions allows for the in vivo glycodiversification of various molecules. frontiersin.org The formation of N-glycosidic bonds (where the linkage is through a nitrogen atom, X=NH) is a known capability of certain GTs. frontiersin.org By selecting a GT with specificity for xylose and a tolerance for an N-glycosylamine acceptor, this method could be harnessed for the controlled and stereospecific synthesis of this compound. The use of enzymes ensures the correct β-anomeric configuration is obtained, a common challenge in traditional chemical synthesis.

Investigation of Glycosidase-Reversed Reactions for N-Glycoside Formation

Glycoside hydrolases (GHs), or glycosidases, are enzymes that naturally catalyze the cleavage of glycosidic bonds. wikipedia.org However, under specific conditions, their catalytic activity can be reversed to synthesize glycosides. researchgate.net This can be achieved through two primary kinetically controlled approaches: reverse hydrolysis and transglycosylation. wikipedia.orgnih.gov

Reverse Hydrolysis: This thermodynamically controlled approach involves shifting the reaction equilibrium from hydrolysis towards synthesis by reducing water activity, typically by using high substrate concentrations or organic co-solvents. researchgate.net While feasible, yields for simple alkyl xylosides via this method are often moderate. d-nb.info

Transglycosylation: In this approach, the glycosidase transfers a glycosyl moiety from an activated donor substrate to an acceptor molecule other than water. wikipedia.org This method is generally more efficient than reverse hydrolysis. d-nb.info

A key breakthrough in the synthesis of the target compound comes from this enzymatic strategy. Research has demonstrated that This compound can be successfully prepared via transglycosylation, using β-D-xylopyranosylamine as both the initial substrate and the acceptor. researchgate.netresearchgate.net The reaction proceeds through a double displacement mechanism where a glycosyl-enzyme intermediate is formed, which is then attacked by the amino group of a second β-D-xylopyranosylamine molecule to form the N-glycosidic bond of the final product. d-nb.info

The table below illustrates the comparative yields for glycoside synthesis using different enzymatic approaches, highlighting the general efficiency of transglycosylation.

| Product | Enzyme Source | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl Glucoside | Almond β-glucosidase | Reverse Hydrolysis | 62% | d-nb.info |

| Ethyl Glucoside | Almond β-glucosidase | Reverse Hydrolysis | 58% | d-nb.info |

| Methyl Xyloside | Aspergillus niger | Reverse Hydrolysis | ~40% | d-nb.info |

| Various Alkyl Glucosides | Various | Transglycosylation | up to 90% | d-nb.info |

Solid-Phase Synthesis Techniques for Oligosaccharide Amines

Solid-phase synthesis has become a cornerstone for the automated and efficient assembly of biopolymers like peptides and oligonucleotides, and its principles have been successfully extended to complex oligosaccharides. nih.gov This technique involves the covalent attachment of the initial sugar building block to an insoluble polymer support (resin) via a linker, followed by the sequential addition of other monosaccharide units. researchgate.net The key advantages include the ability to use excess reagents to drive reactions to completion and simplified purification, as unreacted reagents and byproducts are washed away from the resin-bound product.

The application of solid-phase methods to synthesize oligosaccharide amines, and potentially this compound, involves several key considerations: nih.gov

Solid Support: The choice of resin is critical. Polystyrene and TentaGel are common supports. researchgate.netnih.gov

Linker: A suitable linker must connect the first xylosyl unit to the resin, allowing for subsequent reactions and final cleavage to release the target molecule.

Protecting Groups: Orthogonal protecting groups are used to mask reactive hydroxyl groups on the sugar units, allowing for their selective removal and controlled chain elongation.

Glycosylation: The formation of the glycosidic bond is achieved using activated glycosyl donors.

D-Xylose has been successfully utilized as a scaffold in solid-phase combinatorial synthesis to create diverse molecular libraries. researchgate.net A strategy for synthesizing this compound on a solid support would likely involve attaching a protected β-D-xylopyranosylamine to the resin, followed by coupling with a second activated and protected xylose donor. The final step would be cleavage from the support and global deprotection. This approach offers a pathway for the systematic and potentially automated synthesis of the target compound and its analogues.

The following table lists common components used in solid-phase oligosaccharide synthesis.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Solid Support (Resin) | Polystyrene, TentaGel, Controlled Pore Glass (CPG) | Insoluble matrix for synthesis | researchgate.net |

| Linker | Thioether linkers, Silyl ether linkers | Connects the growing chain to the resin | researchgate.netnih.gov |

| Glycosyl Donor | Glycosyl phosphates, Trichloroacetimidates, Glycals | Activated sugar building blocks for coupling | nih.gov |

Total Synthesis Strategies Towards Complex this compound Architectures

The total synthesis of this compound itself has been achieved through the direct transglycosylation of β-D-xylopyranosylamine. researchgate.netresearchgate.net Beyond the synthesis of the basic dimer, research has focused on using xylopyranosylamine derivatives as foundational building blocks for constructing more complex and functionally diverse molecular architectures.

One notable strategy involves the elaboration of the diglycosylamine structure after its initial synthesis. For instance, the O-acetylation of this compound has been studied. researchgate.netresearchgate.net This reaction not only serves as a method for protecting the hydroxyl groups but was also observed to cause partial anomerization, leading to a mixture of the expected hexa-O-acetyl β,β derivative and its α,β anomer. researchgate.net Interestingly, O-deacetylation of the mixed anomers with ammonia in methanol resulted in the recovery of the thermodynamically more stable β,β-linked starting material, highlighting a method for both derivatization and purification. researchgate.netresearchgate.net

More advanced total synthesis strategies utilize N-substituted xylopyranosylamines as key intermediates. For example, N-benzyl-D-xylopyranosylamine (22) has been used as a starting point for the synthesis of complex glucosylceramide mimics. researchgate.net This synthesis demonstrates the potential for significant structural elaboration from the simple xylosylamine core.

A summary of a synthetic route towards a complex iminoxylitol derivative is provided below:

| Step | Reaction | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| 1 | Stereoselective addition of allylMgBr to N-benzyl-D-xylopyranosylamine (22) | Acyclic amino alcohol | Creates a new C-C bond with high diastereoselectivity | researchgate.net |

| 2 | Cyclization | Iminoxylitol core (23) | Forms the core polyhydroxylated piperidine (B6355638) ring structure | researchgate.net |

| 3 | Elaboration of the allyl group | 2,3-di-O-acyl or 2,3-di-O-alkylglyceryl residue | Adds a lipid-like side chain to mimic natural ceramides | researchgate.net |

| 4 | Final modifications | Glucosylceramide mimic (21) | Generates a complex bioactive molecule from a simple sugar amine | researchgate.net |

These strategies showcase how this compound and its immediate precursors are not just synthetic targets but also valuable synthons for accessing a wider range of complex, biologically relevant molecules. mdpi.comnih.gov

Advanced Structural and Conformational Analysis of Di Beta D Xylopyranosylamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods offer powerful tools for probing the molecular structure of complex carbohydrates in solution and the solid state. These techniques provide detailed insights into the connectivity of atoms, the configuration of glycosidic linkages, and the conformational preferences of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of oligosaccharides in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the individual xylose units and, crucially, in establishing the nature of the glycosidic linkage. mdpi.com

For DI-beta-D-Xylopyranosylamine, 2D NMR experiments would be essential to confirm the β-configuration of the anomeric carbons and the linkage between the two xylopyranose rings through the amine bridge. The observation of cross-peaks in a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum between specific protons on the two sugar rings can provide through-space correlations that define the glycosidic torsion angles, φ and ψ. rsc.org The magnitude of scalar coupling constants (J-couplings), particularly ³J(H,H) and long-range ³J(C,H) values across the glycosidic linkage, can further refine the conformational analysis. rsc.org For instance, the ¹H NMR parameters of β-D-xylopyranosylamines suggest a unique ⁴C₁ conformation in D₂O. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a β-D-Xylopyranose Unit (Note: Specific data for this compound is not available; this table represents typical shifts for a β-D-xylopyranose residue for illustrative purposes.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.4 - 4.6 | C-1: ~102 - 105 |

| H-2 | ~3.2 - 3.4 | C-2: ~73 - 75 |

| H-3 | ~3.5 - 3.7 | C-3: ~74 - 76 |

| H-4 | ~3.6 - 3.8 | C-4: ~70 - 72 |

| H-5 | ~3.3 - 3.9 | C-5: ~62 - 64 |

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of disaccharide amines. nih.gov Techniques like electrospray ionization (ESI) are often used to generate gas-phase ions of the molecule with minimal fragmentation. d-nb.info Subsequent fragmentation of the parent ion in the mass spectrometer provides structural information.

The fragmentation pattern of this compound would be expected to show characteristic losses of water, as well as cleavage of the glycosidic bond, leading to oxonium ions corresponding to the individual xylopyranose units. The precise masses of these fragment ions help to confirm the identity of the monosaccharide constituents. Porous graphitized carbon (PGC) chromatography coupled with mass spectrometry is a powerful method for separating and analyzing isomeric disaccharides. nih.gov

Table 2: Predicted Fragmentation Ions in MS/MS Analysis of this compound (Note: This table is predictive and based on general fragmentation patterns of disaccharides.)

| m/z Value | Proposed Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodiated molecular ion |

| [M+H - H₂O]⁺ | Loss of water |

| [Xyl]⁺ | Xylopyranose oxonium ion |

| [Xyl - H₂O]⁺ | Dehydrated xylopyranose oxonium ion |

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretching vibrations (around 3400 cm⁻¹), C-H stretching vibrations (around 2900 cm⁻¹), and the N-H bending vibrations of the secondary amine. The region between 1200 and 950 cm⁻¹ is particularly informative for carbohydrates, as it contains bands associated with C-O and C-C stretching vibrations and the glycosidic linkage. researchgate.netnih.gov A peak around 900 cm⁻¹ is often attributed to the β-glycosidic linkages between xylose units. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information on the carbohydrate backbone. nih.gov

Table 3: Key Vibrational Bands for this compound Analysis (Note: Wavenumbers are approximate and based on related compounds.)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3600 - 3200 | IR, Raman |

| N-H Stretch | 3500 - 3300 | IR, Raman |

| C-H Stretch | 3000 - 2800 | IR, Raman |

| N-H Bend | 1650 - 1580 | IR |

| C-O-C Stretch (Glycosidic) | 1150 - 1050 | IR |

| β-Glycosidic Linkage | ~900 | IR |

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Disaccharide Amines

X-ray Crystallography and Diffraction Studies on this compound

While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers the definitive, high-resolution picture of the molecule's three-dimensional structure in the solid state. anton-paar.com

To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, the general procedure would involve growing a single, high-quality crystal of the compound and exposing it to a beam of X-rays. utah.edu The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

The crystal structure also reveals the packing of the molecules in the crystal lattice and the network of intermolecular interactions that stabilize the solid-state architecture. mdpi.comrsc.orgnih.gov For this compound, this would primarily involve a complex network of hydrogen bonds.

The hydroxyl groups of the xylopyranose rings and the secondary amine would act as both hydrogen bond donors and acceptors, leading to an extensive three-dimensional network of intermolecular hydrogen bonds. These interactions dictate the crystal packing and ultimately influence the physical properties of the solid material. Analysis of these interactions provides insight into how the molecules recognize and assemble with each other. nih.gov

Crystal Structure Determination and Glycosidic Torsion Angles

Circular Dichroism (CD) Spectroscopy for Chirality and Solution Conformation

A thorough search of scientific databases reveals a lack of specific studies employing circular dichroism spectroscopy for the analysis of this compound. While the technique has been widely applied to other glycosylated molecules, including glycoproteins and peptides with sugar moieties, to understand their folding and structural changes, no dedicated CD spectral data or detailed conformational analysis for this compound could be located. uni-regensburg.deresearchgate.net In principle, as a chiral molecule, this compound is expected to exhibit a CD spectrum. The analysis of such a spectrum could potentially elucidate the preferred orientations of the two xylopyranose rings relative to each other and the conformation of the N-glycosidic bonds. However, without experimental data, any discussion on its specific CD signature remains speculative.

Computational Chemistry Approaches to Conformational Landscapes

Computational chemistry offers a suite of powerful tools to explore the structural dynamics and energetics of molecules, providing insights that can be complementary to experimental data. mdpi.com These methods are particularly useful for flexible molecules like this compound, which can exist in multiple conformational states.

Molecular Dynamics Simulations of this compound in Solvents

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For carbohydrates, MD simulations can reveal the dynamic nature of their conformations, including the flexibility of the pyranose rings and the rotation around glycosidic bonds, in different solvent environments. mdpi.com

Regrettably, there are no published MD simulation studies specifically focused on this compound. While MD simulations have been extensively used to investigate the conformational landscapes of various carbohydrates, glycoproteins, and other glycosides, this particular compound has not been the subject of such research. diva-portal.orgnih.gov A hypothetical MD simulation of this compound in an aqueous environment could provide data on the distribution of conformers, the stability of intramolecular hydrogen bonds, and the interaction with solvent molecules. This would be crucial for understanding its behavior in biological systems.

Docking Simulations for Ligand-Receptor Interaction Prediction (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery for predicting the interaction of a ligand with a protein receptor.

Given the absence of known biological targets or receptor-binding studies for this compound, the application of docking simulations is not currently feasible. While docking studies have been performed on various flavonoid glycosides and other carbohydrate derivatives to predict their binding affinity to specific enzymes or receptors, no such research has been conducted for this compound. jppres.commdpi.com

Mechanistic Investigations of Biological and Biochemical Interactions Involving Di Beta D Xylopyranosylamine

Elucidation of Molecular Recognition Mechanisms with Glycan-Binding Proteins

There is currently no available scientific literature detailing the binding kinetics, thermodynamics, or specificity of DI-beta-D-Xylopyranosylamine with lectins or other glycan-binding receptors. This area remains uninvestigated.

No data is available.

While direct specificity profiling for this compound is not documented, research on a synthetic derivative, N-bromoacetyl-β-D-xylopyranosylamine , provides evidence that the xylopyranosylamine structure can be recognized by certain glycosyl hydrolases. nih.govnih.gov This derivative has been used as an active-site-directed affinity label for β-xylosidases, enzymes that cleave xylose units from oligosaccharides. nih.govnih.gov

β-Xylosidases are typically classified within various Glycoside Hydrolase (GH) families, such as GH3, GH39, and GH43. frontiersin.orgplos.org These enzymes exhibit high specificity for their natural substrates, xylooligosaccharides. The fact that an N-acetylated derivative of xylopyranosylamine can irreversibly inactivate β-xylosidases by binding to their active site suggests that the core xylopyranosylamine moiety is a key recognition element. nih.govnih.gov

Binding Kinetics and Thermodynamics with Lectins and Receptors

Role as a Substrate or Inhibitor in Enzymatic Pathways

Direct evidence of this compound acting as either a substrate or a reversible inhibitor in enzymatic pathways is not available in the current body of scientific literature. However, studies on related compounds and target enzymes offer a basis for potential interactions.

The most relevant research in this area involves the use of N-bromoacetyl-β-D-xylopyranosylamine to probe the active sites of β-xylosidases. nih.govnih.gov

Thermoanaerobacterium saccharolyticum β-xylosidase (XynB): Incubation of this family 39 glycoside hydrolase with N-bromoacetyl-β-D-xylopyranosylamine resulted in rapid, irreversible inactivation. nih.gov The inactivation was shown to be active-site-directed, as the presence of the natural substrate (xylose) or a known inhibitor (benzyl 1-thio-β-xyloside) protected the enzyme from modification. nih.gov Mass spectrometry identified that the inhibitor covalently attaches to the glutamic acid residue at position 160 (Glu160), which acts as the enzyme's acid/base catalyst. nih.gov

Aspergillus carbonarius β-xylosidase: This enzyme was also irreversibly inactivated by N-bromoacetyl-β-D-xylopyranosylamine. nih.gov Protection against this inactivation by a competitive inhibitor, β-D-xylopyranosyl azide (B81097), confirmed that the interaction occurs within the active center. nih.gov

These findings strongly suggest that the xylopyranosylamine headgroup is capable of fitting into and interacting with the catalytic machinery of β-xylosidases.

No studies have been published detailing the competitive or non-competitive inhibition kinetics of this compound.

For context, β-xylosidases are often subject to product inhibition by their natural product, xylose. This is typically a form of competitive inhibition. For example, the β-1,4-xylosidase from Geobacillus thermoleovorans is competitively inhibited by xylose with an inhibition constant (Ki) of 76 ± 8.5 mM. plos.org

The inactivation kinetics of the derivative, N-bromoacetyl-β-D-xylopyranosylamine, with T. saccharolyticum β-xylosidase have been determined, with an inactivation efficiency (ki/Ki) of 4.3 x 10-4 s-1mM-1. nih.gov This value reflects an irreversible covalent modification rather than reversible competitive or non-competitive inhibition.

Table 1: Inactivation Data for N-bromoacetyl-β-D-xylopyranosylamine with β-Xylosidases

| Enzyme | Organism Source | Target Residue | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| β-Xylosidase (XynB) | Thermoanaerobacterium saccharolyticum | Glu160 | ki/Ki | 4.3 x 10-4 s-1mM-1 | nih.gov |

| β-Xylosidase | Aspergillus carbonarius | Carboxylate Group | Not Determined | Inactivates | nih.gov |

Investigation of Enzyme Active Site Interactions

Involvement in Cellular Signaling Pathways (Hypothetical)

There is no published research or any hypothetical model proposing the involvement of this compound in cellular signaling pathways. Its structural similarity to a disaccharide of xylose suggests its primary interactions would likely be with carbohydrate-processing enzymes rather than signaling molecules, but this remains speculative without direct evidence.

Modulatory Effects on Signal Transduction Cascades

Signal transduction pathways are the intricate communication networks within cells that govern a multitude of cellular activities, from gene expression to metabolism. ebsco.com The binding of a signaling molecule to a receptor initiates a cascade of biochemical events, often involving a series of protein modifications and interactions that amplify and transmit the initial signal. wikipedia.orgkhanacademy.org Disruptions in these pathways can lead to various diseases, making the study of molecules that can modulate these cascades, such as this compound, of significant interest.

While direct research on the modulatory effects of this compound on specific signal transduction cascades is still emerging, the known roles of related glycosylamines and carbohydrate structures provide a foundation for anticipated interactions. Glycosylamines, in general, are recognized for their potential to interact with biological targets and are considered valuable building blocks in the synthesis of glycoconjugates. lookchem.com The unique three-dimensional structure of these molecules allows for specific binding events that can influence cellular signaling. lookchem.com

It is hypothesized that this compound may influence signaling pathways through several mechanisms:

Receptor Binding: The xylopyranosyl moieties could interact with cell surface receptors, such as lectins or other carbohydrate-binding proteins, which are known to be involved in cell signaling. researchgate.net This interaction could either mimic or block the binding of natural ligands, thereby activating or inhibiting downstream signaling events.

Enzyme Inhibition: The compound might act as an inhibitor for enzymes involved in signal transduction, such as kinases or phosphatases. This inhibition would alter the phosphorylation state of key signaling proteins, thereby modulating the pathway's activity. nih.gov

Alteration of Glycosylation Patterns: The presence of this compound could potentially interfere with the natural glycosylation of proteins and lipids, which is a critical post-translational modification for proper protein folding, localization, and function in signaling.

Further research is necessary to elucidate the specific signal transduction pathways affected by this compound and the precise molecular mechanisms of its modulatory effects.

Investigation of Intracellular Uptake and Processing Mechanisms

The journey of this compound into the cell and its subsequent fate are critical determinants of its biological activity. Understanding these processes is essential for designing effective therapeutic and diagnostic agents.

Studies on similar sugar-conjugated molecules suggest that cellular uptake can be enhanced through the attachment of sugar moieties. researchgate.net For instance, the conjugation of sugars to a TLR7 ligand was shown to improve its immunostimulatory potency by facilitating its uptake into the endosomal compartment, a process that could be blocked by an inhibitor of endocytosis. researchgate.net This suggests that this compound may also be taken up by cells through endocytic pathways.

Once inside the cell, the compound would be subject to various metabolic and processing enzymes. The stability of glycosylamines is dependent on factors such as the nature of the carbohydrate and the intracellular pH. researchgate.net It is plausible that intracellular enzymes could cleave the glycosidic bonds, releasing the individual xylopyranosylamine units. The fate of these units would then depend on the specific metabolic pathways present in the cell.

To fully understand the intracellular journey of this compound, further studies utilizing techniques such as fluorescent labeling and mass spectrometry are required. These investigations would help to track the compound's localization within cellular compartments and identify any metabolic products.

Bioconjugation Strategies for Probing Biological Systems

The ability to attach this compound to other molecules, a process known as bioconjugation, opens up a vast array of possibilities for its use as a tool in glycobiology research.

Incorporation into Neoglycoproteins and Glycopeptides

Neoglycoproteins and glycopeptides are synthetic molecules created by attaching carbohydrates to proteins or peptides. These constructs are invaluable for studying carbohydrate-protein interactions and for developing targeted therapies. The synthesis of these molecules often involves the use of glycosylamines as starting materials. researchgate.net

The synthesis of glycopeptides and glycoproteins is a complex field with various strategies being developed to create these important molecules in pure forms. The inclusion of this compound into these synthetic strategies could lead to the development of novel probes and therapeutic agents.

Development of Fluorescent and Isotopic Probes for Glycobiology

To visualize and track the interactions of this compound in biological systems, it can be labeled with fluorescent dyes or stable isotopes. Fluorescent probes are particularly useful for imaging the localization and dynamics of molecules within living cells.

The synthesis of fluorescently tagged xylosides has been demonstrated, where a fluorophore is attached to a xyloside derivative containing a reactive amine group. nih.gov A similar strategy could be employed for this compound. The resulting fluorescent probe would allow researchers to directly observe its uptake by cells, its subcellular localization, and its interactions with other biomolecules using techniques like fluorescence microscopy.

Isotopic labeling, on the other hand, involves replacing certain atoms in the molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). These labeled compounds can then be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides detailed information about the metabolic fate of the compound and its incorporation into larger biomolecules.

The development of such probes would be a significant step forward in understanding the precise roles of this compound in complex biological processes.

Analytical Methodologies for Detection and Quantification of Di Beta D Xylopyranosylamine

Chromatographic Separation Techniques for Glycoconjugates

Chromatographic techniques are fundamental for the separation of complex mixtures of glycoconjugates. bioanalysis-zone.com These methods differentiate molecules based on their physical and chemical properties, such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of carbohydrates and their derivatives, offering high resolution and sensitivity. nih.gov For compounds like DI-beta-D-Xylopyranosylamine, which lack a strong chromophore, specialized detection methods are often necessary. nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of polar compounds like glycosylamines can be challenging and may require ion-pairing agents or derivatization to enhance retention and detection. A typical HPLC system for analyzing xylosides might employ a C18 column with a gradient elution of water and acetonitrile (B52724). nih.gov Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.

Table 1: Illustrative HPLC Parameters for Glycosylamine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (ESI-MS) or ELSD |

This table presents a hypothetical set of parameters based on common practices for related compounds.

Research on related xylosides has demonstrated the use of HPLC to monitor enzymatic hydrolysis, separating xylose, xylobiose, and other xylooligosaccharides. researchgate.net Similar methodologies can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is non-volatile due to its polar hydroxyl and amine groups, derivatization is a mandatory step to increase its volatility. jfda-online.com

The most common derivatization method is silylation, which replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. mdpi.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov The resulting TMS-derivatized this compound can then be separated on a nonpolar capillary column and detected by mass spectrometry. The mass spectrum provides a unique fragmentation pattern that allows for structural confirmation and quantification. researchgate.net

Table 2: Typical GC-MS Conditions for Derivatized Carbohydrate Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table represents a general methodology for the GC-MS analysis of silylated sugars.

Capillary Electrophoresis for Amine-Sugar Separations

Capillary Electrophoresis (CE) offers an alternative to HPLC and GC for the separation of charged or polar molecules. oup.comresearchgate.net It provides high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov Since this compound contains basic amine groups, it can be analyzed directly in acidic buffers where it carries a positive charge.

To analyze neutral sugars and their amine conjugates simultaneously, methods involving complexation with borate (B1201080) ions at high pH can be employed. acs.orgnih.gov This forms negatively charged complexes that can be separated by CE. Detection is often achieved by indirect UV absorbance, where a chromophore is added to the background electrolyte. horiba.com For higher sensitivity, derivatization with a fluorescent tag like 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) can be performed prior to CE analysis, enabling laser-induced fluorescence (LIF) detection. acs.org

Advanced Spectrometric Techniques for Trace Analysis

For applications requiring ultra-high sensitivity or specific functional information, advanced spectrometric techniques are employed.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Tagging

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally low detection limits. While not directly applicable to the analysis of organic molecules like this compound, it can be used in a powerful indirect manner through elemental tagging. mdpi.com

This approach involves labeling the molecule of interest with a specific metal isotope that is not naturally abundant in the biological system. nih.gov For example, a chelating agent containing a lanthanide metal could be covalently attached to the this compound molecule. After separation by a technique like HPLC or CE, the eluent is introduced into the ICP-MS. The instrument then quantifies the tagged molecule by detecting the specific mass of the elemental tag. spectroscopyonline.com This method, often used in immunoassays, provides outstanding sensitivity and the potential for multiplexing by using different metal tags for different analytes. nih.gov

Table 3: Potential Lanthanide Tags for ICP-MS Detection

| Element | Isotope Mass (amu) | Natural Abundance (%) |

|---|---|---|

| Europium | 151 | 47.8 |

| 153 | 52.2 | |

| Terbium | 159 | 100 |

| Holmium | 165 | 100 |

This table lists examples of lanthanide isotopes suitable for elemental tagging strategies.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. univr.itfrontiersin.org It measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate. univr.it

In the context of this compound, SPR can be used to study its binding affinity and kinetics to a specific protein or receptor. medchemexpress.com Typically, the larger binding partner (e.g., a lectin or enzyme) is immobilized on the sensor chip. A solution containing this compound is then flowed over the surface. The binding event causes an increase in the SPR signal, proportional to the amount of bound analyte. From the association and dissociation phases of the interaction, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) |

| Europium |

| Terbium |

| Holmium |

Biosensor Development for Targeted Detection

The development of biosensors for detecting complex molecules like this compound hinges on the principle of specific molecular recognition. nih.gov A biosensor typically consists of a biological recognition element, such as an enzyme, antibody, or lectin, which is in direct contact with a physicochemical transducer. nih.govnih.gov This transducer converts the interaction between the recognition element and the target analyte into a measurable signal, which can be electrochemical, optical, or based on other physical changes. nih.gov For a compound like this compound, which is composed of two xylose (sugar) units linked to an amine group, biosensor strategies can be designed to recognize either the glycan (sugar) portions, the amine group, or the entire molecule.

Electrochemical Biosensors for Amine-Sugar Recognition

Electrochemical biosensors represent a low-cost, fast, and highly sensitive analytical platform with wide-ranging applications. nih.govnih.gov These sensors work by detecting changes in electrical properties (such as current, potential, or impedance) that occur upon the binding of the target analyte to the electrode surface. mdpi.com For a molecule like this compound, electrochemical detection can be approached by targeting either the amine functionality or the sugar moieties.

Targeting Amine Groups: The detection of biogenic amines and amino acids using electrochemical sensors is a well-established field. nih.gov These sensors often employ electrodes modified with metal nanoparticles (e.g., copper, gold) or specific enzymes like amine oxidases. nih.govconicet.gov.ar For instance, the formation of a complex between copper ions (Cu(II)) on an electrode surface and an amine-containing analyte can lead to a measurable change in the copper's oxidation signal. conicet.gov.ar A sensor using a glassy carbon electrode modified with multi-walled carbon nanotubes and copper microparticles has been successfully used to quantify amino acids at submicromolar levels by measuring the increase in the copper oxidation signal. conicet.gov.arresearchgate.net This principle could be adapted for this compound, where the secondary amine group could interact with a modified electrode surface to generate a quantifiable signal.

Targeting Sugar Moieties: An alternative strategy involves recognizing the xylopyranosyl units. Phenylboronic acid (PBA) and its derivatives are known to bind with diol compounds, including sugars, to form stable cyclic boronate esters. researchgate.net This interaction can be transduced into an electrochemical signal. Electrodes modified with PBA can detect sugars through changes in potential or current. researchgate.net Another approach is the use of lectins, which are proteins that bind specifically to carbohydrates. acs.org A lectin-based electrochemical biosensor, often in a sandwich format, can achieve high sensitivity and selectivity for specific glycan structures. acs.org For example, a biosensor using lectins combined with gold nanoparticles for signal amplification has been developed to analyze glycan expression on cell surfaces. acs.org

Below is a table summarizing various electrochemical biosensor designs that could be relevant for the detection of amine-sugar compounds.

Table 1: Examples of Electrochemical Biosensor Methodologies

| Transduction Method | Recognition Element | Target Analyte Examples | Key Findings & Potential Application for this compound |

|---|---|---|---|

| Amperometry | Copper Microparticles on Carbon Nanotubes | Amino Acids (Histidine, Serine, Cysteine), Glucose | Measures change in copper oxidation upon complexation. conicet.gov.ar The amine in this compound could be targeted. |

| Voltammetry (SWV) | Copper Microparticles on Carbon Nanotubes | Albumin | Detects complex formation between Cu(II) and amino acid residues. conicet.gov.ar Potentially applicable for detecting the amine group. |

| Electrochemical Impedance Spectroscopy (EIS) | Lectins | Glycans on Cancer Cells | Detects changes in surface resistance upon lectin-glycan binding. nih.gov Could target the xylose units of the molecule. |

Optical Biosensors for Glycan-Protein Interactions

Optical biosensors are powerful tools for studying biomolecular interactions in real-time and without the need for labels. nih.gov These methods detect changes in optical properties, such as refractive index or fluorescence, when an analyte binds to a sensor surface. glycoselect.com For this compound, optical biosensors would primarily focus on the recognition of its glycan components by specific proteins.

Surface Plasmon Resonance (SPR): SPR is a leading technique for the label-free, real-time analysis of biomolecular interactions. nih.govmdpi.com It measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. frontiersin.org In the context of glycan analysis, a specific lectin or an antibody that recognizes xylose can be immobilized on the sensor chip. mdpi.com When a solution containing this compound is passed over the surface, binding to the immobilized protein causes a change in the refractive index, which is detected as a shift in the SPR angle. This allows for the determination of binding affinity and kinetics. nih.gov

Bio-Layer Interferometry (BLI): BLI is another label-free optical technique that monitors the interference pattern of white light reflected from two surfaces: an internal reference and a biolayer at the tip of a fiber optic biosensor. glycoselect.com When a ligand binds to the biosensor tip, the optical thickness of the biolayer increases, causing a measurable spectral shift in real-time. glycoselect.com Similar to SPR, recombinant prokaryotic lectins (RPLs) with high specificity for certain glycans can be immobilized on BLI biosensors to evaluate the glycosylation status of target molecules. glycoselect.com An RPL-based BLI sensor could be developed to specifically capture and quantify this compound.

Fluorescence-Based Biosensors: This approach involves tagging a molecule with a fluorophore. For instance, fluorophore-tagged xylosides have been synthesized to study glycosaminoglycan biosynthesis. acs.org While this often requires modification of the analyte, it can provide high sensitivity. A competitive assay format could be designed where a fluorescently-labeled xylose derivative competes with this compound for binding sites on an immobilized lectin.

The table below outlines optical biosensor systems relevant to glycan analysis.

Table 2: Examples of Optical Biosensor Methodologies

| Technique | Recognition Element | Target Analyte Examples | Key Findings & Potential Application for this compound |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Lectins, Antibodies | Glycoproteins, Viruses, Cells | Real-time, label-free analysis of binding kinetics and affinity. nih.govmdpi.com A xylose-specific lectin could be immobilized to detect this compound. |

| Bio-Layer Interferometry (BLI) | Recombinant Prokaryotic Lectins (RPLs) | Glycosylated Proteins | Offers high-throughput glycoanalysis with superior specificity compared to plant-based lectins. glycoselect.com An RPL with affinity for xylose could be used. |

| Colorimetric Assay | Glycosylated Gold Nanoparticles (glyco-AuNPs) | Lectins | Aggregation of glyco-AuNPs in the presence of a target lectin leads to a color change, allowing for determination of binding affinity. researchgate.net The principle could be reversed to detect the glycan. |

Di Beta D Xylopyranosylamine As a Synthetic Scaffold and Precursor in Chemical Synthesis

Utilization in the Construction of Complex Oligosaccharides and Glycoconjugates

The synthesis of complex oligosaccharides and glycoconjugates is a challenging yet crucial area of organic chemistry, with applications ranging from glycobiology to therapeutic development. Glycosylamines, including derivatives of D-xylopyranosylamine, serve as important intermediates in these synthetic pathways. nih.gov The formation of D-xylopyranosylamine itself involves the addition of ammonia (B1221849) to the aldehyde group of the xylose sugar. researchgate.net

While direct literature on "DI-beta-D-Xylopyranosylamine" as a single entity is sparse, the principles of using xylopyranosylamine derivatives as building blocks are well-established. These compounds can be strategically employed in the iterative assembly of complex glycans. For instance, a common strategy involves the use of protected glycosylamine donors that are coupled with suitable acceptors to form larger oligosaccharide chains. This process can be streamlined through various advanced strategies that allow for the selective activation of leaving groups. glycoforum.gr.jp

The synthesis of xylogluco-oligosaccharides, for example, has been achieved through the enzymatic coupling of appropriately designed building blocks. ubc.ca Such complex oligosaccharides are instrumental in studying the active sites of enzymes involved in plant cell wall biosynthesis. ubc.ca Furthermore, glycoclusters with multiple lactosylamine or galactopyranosylamine residues have been synthesized, demonstrating the feasibility of creating multivalent structures from glycosylamine precursors. researchgate.net These multivalent glycoconjugates are valuable for investigating carbohydrate-protein interactions and for the development of targeted drug delivery systems.

| Application Area | Synthetic Strategy | Key Intermediates/Precursors | Significance |

| Complex Oligosaccharide Synthesis | Iterative glycosylation, Enzymatic coupling | Protected glycosylamines, Glycosyl fluorides | Study of enzyme mechanisms, Development of glycan libraries |

| Glycoconjugate Synthesis | N-alkylation of glycosylamines | N-chloroacetyl derivatives of glycosylamines | Creation of multivalent ligands, Targeted drug delivery |

Derivatization for Material Science Applications (e.g., Hydrogels, Biopolymers)

The inherent properties of biopolymers make them highly attractive for biomedical and material science applications. mdpi.commdpi.com Hydrogels, which are three-dimensional networks of polymer chains capable of holding large amounts of water, are a prime example. researchgate.net Biopolymer-based hydrogels are often derived from natural sources like cellulose, chitosan, and alginate, and are valued for their biocompatibility and biodegradability. mdpi.comnih.gov

Cellulose, a polymer of glucose, has been extensively studied for hydrogel formation due to its abundance of hydroxyl groups. researchgate.net Similarly, xylopyranosylamine derivatives, with their hydroxyl and amine functionalities, offer potential for creating novel hydrogel materials. These functional groups can participate in cross-linking reactions, either chemically through covalent bonds or physically through non-covalent interactions like hydrogen bonding, to form stable hydrogel networks. researchgate.net

The derivatization of this compound could lead to the development of "smart" hydrogels that respond to external stimuli such as pH, temperature, or light. nih.gov Such materials have significant potential in areas like controlled drug release and tissue engineering. By incorporating xylopyranosylamine-based units into polymer backbones, it is possible to tailor the mechanical properties, porosity, and biocompatibility of the resulting hydrogels. mdpi.commdpi.com These materials can serve as scaffolds that mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation. mdpi.com

| Material Type | Potential Derivatization Strategy | Key Functional Groups | Potential Applications |

| Hydrogels | Cross-linking of xylopyranosylamine-containing polymers | Hydroxyl (-OH), Amine (-NH2) | Controlled drug delivery, Tissue engineering scaffolds |

| Biopolymers | Incorporation into polymer backbones | Hydroxyl (-OH), Amine (-NH2) | Biodegradable plastics, Functional food packaging |

Role in the Synthesis of Glycomimetics and Glyco-Inspired Molecules

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are of great interest in medicinal chemistry as they can act as inhibitors of carbohydrate-processing enzymes or modulate carbohydrate-mediated biological processes. Glycosylamines are valuable synthetic intermediates for accessing iminosugars, a major class of glycomimetics. nih.gov Iminosugars are known for their potent inhibitory activity against a wide range of glycosidases and glycosyltransferases. nih.gov

The synthesis of N-glycosyl amides, another class of glycomimetics, often utilizes glycosylamines as direct precursors. researchgate.net Although this can sometimes lead to challenges with stereocontrol, sequential synthesis strategies starting from glycosyl azides can provide better control over the anomeric configuration. researchgate.net Derivatives with a xylo configuration have been synthesized, yielding both α and β anomers. researchgate.net

Furthermore, D-xylopyranoside series compounds have been shown to influence the synthesis of glycosaminoglycans like chondroitin (B13769445) sulfate, acting as initiators for its synthesis. google.com This highlights the potential of xylose-derived structures to modulate complex biological pathways. The development of novel glycomimetics from this compound could lead to new therapeutic agents for a variety of diseases.

Application in Chemoenzymatic Synthesis of Biologically Active Compounds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create complex molecules with high efficiency and selectivity. nih.gov Enzymes offer unparalleled regio- and stereospecificity, allowing for transformations that are difficult to achieve through purely chemical means. diva-portal.org This approach is particularly powerful in carbohydrate chemistry for the synthesis of oligosaccharides and glycoconjugates. nih.govnih.gov

The use of glycosynthases, engineered enzymes that catalyze the formation of glycosidic bonds, has enabled the synthesis of long-chain xylan (B1165943) oligosaccharides. nih.gov These syntheses can employ protected xylo-oligosaccharide donors to prevent unwanted polymerization. nih.gov The resulting complex oligosaccharides are invaluable tools for studying the activity of xylan-modifying enzymes. nih.govfu-berlin.de

Theoretical and Computational Studies on Di Beta D Xylopyranosylamine

Ab Initio and Density Functional Theory (DFT) Calculations for Reactivity Prediction

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to predict the electronic structure and reactivity of molecules from first principles, without the need for empirical parameters. ucl.ac.ukacs.orgoup.comsrmist.edu.innih.govnih.gov For a molecule like DI-beta-D-Xylopyranosylamine, these calculations can provide deep insights into its chemical behavior.

One of the key areas of investigation for glycosylamines is the nature of the N-glycosidic bond and the influence of stereoelectronic effects, such as the anomeric effect. acs.org DFT calculations can be employed to determine the optimized geometry, bond lengths, and bond angles of this compound. acs.org Variations in these parameters can reveal the delocalization of lone pair electrons, which is characteristic of the anomeric effect. acs.org

Furthermore, DFT-based reactivity descriptors can be calculated to predict the sites of interaction for this compound. nih.gov These descriptors, including electronegativity, global hardness, and electrophilicity, help in understanding the molecule's potential to act as a nucleophile or an electrophile in various reactions. nih.gov For instance, the formation of glycosylamines from reducing sugars and amines is a crucial first step in the Maillard reaction, and understanding the kinetics and mechanism of this process is vital for predicting reactivity and degradation. nih.govosti.gov

A combination of DFT calculations and experimental data can elucidate the reaction mechanisms, such as those involved in glycosylation reactions. nsf.gov For example, studies on related systems have used DFT to confirm that certain reactions proceed through an SN2-like displacement, with calculations showing the relative stability of different anomers. nsf.gov Such computational approaches could be applied to predict the most likely reaction pathways and product distributions for reactions involving this compound.

Table 1: Representative DFT-Calculated Parameters for Glycosylamine-Related Systems (Note: This table presents illustrative data from studies on analogous compounds, as direct data for this compound is not available.)

| Parameter | System | Method/Basis Set | Finding | Reference |

| Relative Energy | β-linked vs. α-linked glycosyl tosylate | DFT | β-anomer is more stable by 2.0 kcal/mol | nsf.gov |

| Activation Energy | Anomerization of deprotected hemiacetal | DFT | Lower activation energy for the α-anomer | nsf.gov |

| Tautomer Stability | Nitrosoguanidine tautomers | B3LYP/6-311++G(d,p) | Nitrosimine form is the most stable | nih.gov |

Molecular Modeling of Glycosidic Bond Rotations and Conformational Preferences

Conformational analysis of glycosylamines reveals that different anomers can adopt distinct chair conformations. researchgate.netrsc.orgresearchgate.net For instance, studies on N-glycosyl amides with a xylo configuration have shown that while β-anomers typically adopt a ⁴C₁ conformation, α-anomers may favor a ¹C₄ chair conformation. rsc.orgresearchgate.net The conformational space of glycosylamines can be explored using a combination of theoretical and experimental approaches, revealing that the stability of different conformers can be influenced by intramolecular hydrogen bonds. researchgate.net

MD simulations can provide an atomistic view of the dynamic behavior of this compound in solution. nih.govmdpi.comnih.govarxiv.orgnih.gov These simulations can track the rotational freedom of the glycosidic bond, identifying the most populated conformational states and the energy barriers between them. Such information is critical for understanding how the molecule might present itself to a binding partner, such as a protein.

Table 2: Conformational Preferences in Glycosylamine Systems (Note: This table presents illustrative data from studies on analogous compounds.)

| Compound Type | Anomer | Predominant Conformation | Method | Reference |

| N-glycosyl amides (xylo config.) | β | ⁴C₁ | Conformational Analysis | rsc.orgresearchgate.net |

| N-glycosyl amides (xylo config.) | α | ¹C₄ | Conformational Analysis | rsc.orgresearchgate.net |

| N-(4-methoxyphenyl)-tetra-O-acetyl-D-glucopyranosylamine | α (solid state) | Conformation allowing nN→σ*C-O interaction | X-ray Crystallography | researchgate.net |

Computational Prediction of Binding Pockets and Interaction Sites

A key aspect of understanding the biological potential of this compound is to predict how it might interact with proteins. Computational methods are widely used to predict the binding pockets on protein surfaces that are likely to accommodate carbohydrate ligands. ucl.ac.ukfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netbiorxiv.orgoup.comwikipedia.orgnih.gov

Several computational tools and algorithms have been developed to identify carbohydrate-binding sites. frontiersin.orgbiorxiv.orgplos.orgresearchgate.net These methods often leverage machine learning techniques, such as neural networks and support vector machines, trained on datasets of known protein-carbohydrate complexes. frontiersin.orgbiorxiv.orgplos.org The prediction algorithms typically consider various features of the protein surface, including amino acid propensities, hydrophobicity, planarity, and electrostatic potential. biorxiv.orgresearchgate.net

For this compound, these prediction methods could be used to screen a proteome for potential binding partners. Once a potential protein target is identified, molecular docking simulations can be performed to predict the most likely binding mode of the glycosylamine within the protein's binding pocket. oup.com These simulations explore the conformational space of both the ligand and the protein to find the orientation that maximizes favorable interactions, such as hydrogen bonds and van der Waals forces. oup.com The insights gained from these predictions can guide further experimental studies to validate the interaction and explore its functional consequences.

Table 3: Methods for Predicting Protein-Carbohydrate Binding Sites

| Method/Tool | Approach | Key Features | Reference |

| CAPSIF | Deep Learning (3D-UNet and equivariant graph neural network) | Predicts non-covalent carbohydrate-binding sites on proteins. | frontiersin.org |

| StackCBEmbed | Ensemble Machine Learning | Combines sequence-based features with a pre-trained transformer-based protein language model. | biorxiv.org |

| InCa-SiteFinder | Energy-based method | Utilizes amino acid propensities and van der Waals interaction energy. | biorxiv.org |

| 3D Probability Density Maps | Machine Learning | Recognizes characteristic interacting atom distribution patterns for carbohydrate binding. | plos.org |

Development of Force Fields for Glycosyl Amine Systems

Accurate molecular dynamics simulations of glycosylamines and their interactions with other biomolecules are heavily reliant on the quality of the underlying force fields. srmist.edu.innih.govnih.govnih.govresearchgate.netacs.orgtandfonline.comambermd.orgbiorxiv.orgglycam.org Force fields are sets of parameters that define the potential energy of a system of atoms and are essential for classical MD simulations.

Several force fields have been specifically developed or extended to handle carbohydrates, with CHARMM (Chemistry at HARvard Macromolecular Mechanics) and GLYCAM (GLYcan-specific force field for AMBER) being two of the most prominent. srmist.edu.innih.govnih.govnih.govacs.orgambermd.orgbiorxiv.orgglycam.org The development of these force fields is a hierarchical process that involves fitting parameters to high-level quantum mechanical calculations and validating them against experimental data. nih.gov

The CHARMM carbohydrate force field has been extended to include a wide variety of monosaccharides and their linkages, including those found in glycoproteins. nih.govnih.gov Similarly, the GLYCAM force field is widely used for simulating carbohydrates and is compatible with the AMBER force field for proteins and nucleic acids. nih.govambermd.orgbiorxiv.orgglycam.org These force fields enable the detailed study of the structure, dynamics, and thermodynamics of complex systems containing glycosylamines like this compound. The continuous development and refinement of these force fields are crucial for improving the accuracy and predictive power of computational studies on carbohydrate systems.

Table 4: Prominent Force Fields for Carbohydrate Simulation

| Force Field | Key Features | Compatibility | Reference |

| CHARMM | Additive all-atom force field for a wide range of biomolecules, including carbohydrates and glycoproteins. | Proteins, nucleic acids, lipids. | nih.govnih.govacs.org |

| GLYCAM | A generalizable biomolecular force field specifically for carbohydrates. | AMBER force field for proteins and nucleic acids. | nih.govambermd.orgbiorxiv.orgglycam.org |

| GROMOS | Force field with parameters for hexopyranose-based carbohydrates. | - | nih.gov |

Future Directions and Emerging Research Avenues for Di Beta D Xylopyranosylamine Research

Integration with Systems Biology and Glycomics Studies

The complexity of the glycome, the entire complement of sugars in an organism, necessitates a systems-level approach for its study. Glycomics, a subset of systems biology, focuses on the comprehensive analysis of glycan structures and their functions. acs.orgnih.gov A significant future direction for DI-beta-D-Xylopyranosylamine research lies in its integration with these fields.

N-linked glycans, a major class of carbohydrates, are often released from glycoproteins as glycosylamines for analytical purposes. nih.govnih.gov This positions compounds like this compound as crucial reference standards or internal probes in glycomic workflows. The ability to synthesize and utilize stable, well-characterized xylopyranosylamines could enhance the accuracy and reproducibility of glycomic analyses, particularly in studies focused on xylose-containing glycans, which are relevant in various biological contexts, including certain cancers and plant biology.

Furthermore, understanding how this compound or its derivatives interact with glycan-binding proteins (lectins) could provide valuable insights into cellular signaling pathways. Systems biology approaches, combining glycomic data with proteomic and transcriptomic data, could elucidate the functional roles of xylosylated structures in health and disease, with this compound serving as a key molecular tool.

Advancements in Automated Synthesis and High-Throughput Screening

The generation of diverse molecular libraries for drug discovery is a cornerstone of modern pharmaceutical research. This compound has been identified as a suitable secondary amine for the creation of combinatorial libraries of compounds such as ureas and thioureas. google.com Future research will likely focus on leveraging automated synthesis platforms to expand upon this.

The development of novel, more efficient synthetic methods for glycosylamines, including enzymatic synthesis and the use of chiral auxiliaries for stereoselective production, will be crucial. numberanalytics.comopenaccesspub.org Automating these processes will enable the rapid generation of large libraries of this compound derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with specific biological activities, such as enzyme inhibitors or receptor antagonists. The concept of "parallel array synthesis," where individual compounds are synthesized in separate vessels, is particularly amenable to automation and will likely be a key strategy in exploring the chemical space around this compound. google.com

Exploration of Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a powerful tool for developing diagnostics, therapeutics, and research probes. wiley-vch.de Glycosylamines, including this compound, are emerging as valuable partners in bioconjugation reactions due to their unique reactivity.

A significant area of future research will be the exploration of novel bioconjugation strategies utilizing this compound. Recent studies have shown that the oxyamine ligation, a highly chemoselective reaction, is significantly accelerated when starting with glycosylamines compared to their reducing sugar counterparts. rsc.orgrsc.org This enhanced reaction rate, which can be up to 500-fold faster, allows for milder reaction conditions, which is particularly beneficial for sensitive biomolecules. rsc.orgrsc.org

Other promising bioconjugation methods that could be applied to this compound and its derivatives include the Staudinger ligation and reductive amination. nih.govresearchgate.net These strategies could be used to attach this compound to proteins, lipids, or nucleic acids, thereby creating novel glycoconjugates for studying biological processes or for targeted drug delivery.

| Bioconjugation Strategy | Description | Potential Advantage for this compound |

| Oxyamine Ligation | Reaction between a glycosylamine and an oxyamine to form a stable oxime linkage. | Significantly accelerated reaction rates compared to using reducing sugars, allowing for milder conditions. rsc.orgrsc.org |

| Staudinger Ligation | Reaction between a phosphine (B1218219) and an azide (B81097) to form an amide bond. | Can be used for the traceless ligation of glycosyl azides, which can be derived from glycosylamines. nih.gov |

| Reductive Amination | Formation of a Schiff base between an aldehyde and an amine, followed by reduction to a stable amine linkage. | A well-established method for conjugating sugars to proteins and other amine-containing molecules. nih.gov |

Development of Next-Generation Analytical Platforms for Glycan Analysis

The structural complexity and diversity of glycans present significant analytical challenges. acs.org A key future direction is the development of more sensitive and robust analytical platforms for glycan analysis, where glycosylamines like this compound can play a role.

Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC), is the cornerstone of modern glycomics. creative-proteomics.com However, the poor ionization of native glycans often necessitates derivatization. creative-proteomics.com The glycosylamine moiety is a prime target for such derivatization. Future research will likely focus on developing novel labeling reagents that specifically and efficiently react with glycosylamines to enhance their detection in MS. Reagents like RapiFluor-MS and dimethyl pyrimidinyl ornithine (DiPyrO) tags have already shown promise in this area by improving ionization efficiency and enabling quantitative analysis. nih.govnih.gov

The development of this compound-based standards, potentially incorporating isotopic labels, would be invaluable for the quantitative analysis of xylosylated glycans in complex biological samples. Furthermore, ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate glycan isomers, and the use of well-defined glycosylamine standards will be critical for validating these next-generation platforms. creative-proteomics.com

Potential for Rational Design of Advanced Glycosyl Amine Derivatives